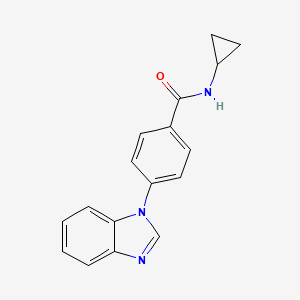
(2,4-Dimethylquinolin-3-yl)-phenylmethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylquinolin-3-yl)-phenylmethanone;hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, and is also implicated in several neurological disorders.
Mecanismo De Acción
DMQX acts as an antagonist of the NMDA receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the effects of glutamate, which is a neurotransmitter involved in many physiological processes. DMQX has been shown to be highly selective for the NMDA receptor, and does not affect other glutamate receptors.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to block the effects of glutamate on the NMDA receptor, leading to a decrease in downstream signaling pathways. This has been shown to have a number of effects, including a decrease in neuronal excitability and a decrease in the release of neurotransmitters such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has a number of advantages for use in lab experiments. It is highly selective for the NMDA receptor, and does not affect other glutamate receptors. It is also relatively easy to synthesize, and can be produced with high purity and yield. However, there are some limitations to the use of DMQX in lab experiments. It can be toxic at high concentrations, and can also have off-target effects at high concentrations.
Direcciones Futuras
There are a number of future directions for the use of DMQX in scientific research. One potential direction is the use of DMQX in studies of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. DMQX has been shown to be effective in blocking the effects of glutamate on the NMDA receptor, which is implicated in these disorders. Another potential direction is the use of DMQX in studies of learning and memory. DMQX has been shown to have an effect on neuronal excitability, which could have implications for learning and memory processes. Finally, DMQX could be used in studies of other glutamate receptors, to better understand the role of these receptors in various physiological processes.
Métodos De Síntesis
DMQX can be synthesized using a variety of methods, including the reaction of 2,4-dimethylquinoline with benzyl chloride, followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid. This method has been used to produce DMQX with high purity and yield.
Aplicaciones Científicas De Investigación
DMQX has been used extensively in scientific research to study the role of the NMDA receptor in various physiological processes. It has been shown to be a potent antagonist of the receptor, blocking the effects of glutamate and preventing the activation of downstream signaling pathways. This has led to the use of DMQX in studies of learning and memory, as well as in studies of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(2,4-dimethylquinolin-3-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO.ClH/c1-12-15-10-6-7-11-16(15)19-13(2)17(12)18(20)14-8-4-3-5-9-14;/h3-11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXSFYLSMLZSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)
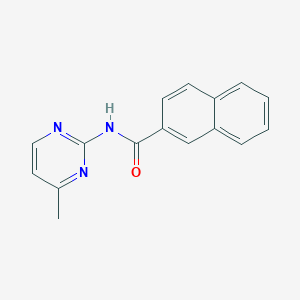

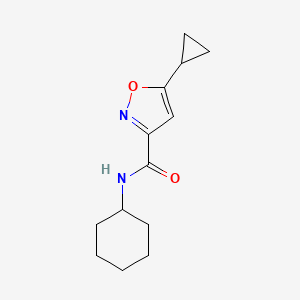


![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

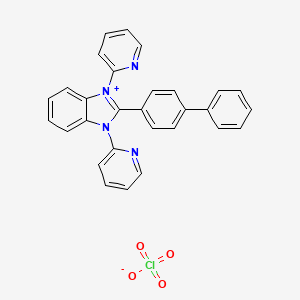
![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
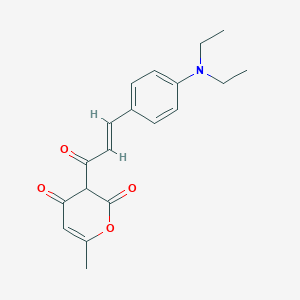
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)

